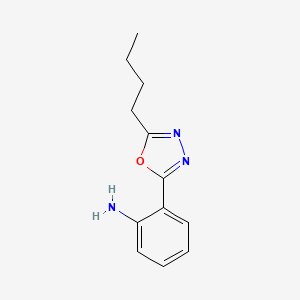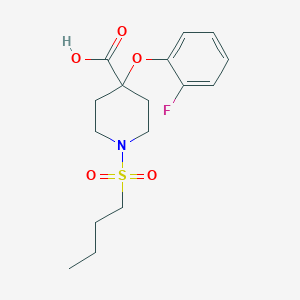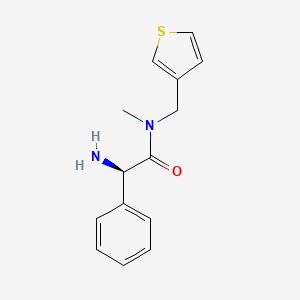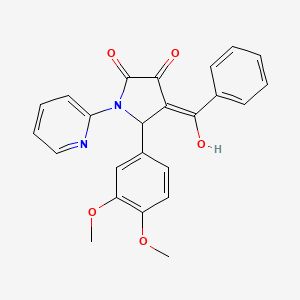
2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been studied extensively for its unique properties and potential benefits.
Mécanisme D'action
The exact mechanism of action of 2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline is not yet fully understood. However, studies have suggested that this compound may function as a charge transport material due to its unique electronic properties. It has been shown to have a high hole mobility, which makes it suitable for use in various electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have suggested that this compound is relatively safe and non-toxic, making it suitable for use in various laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline in laboratory experiments is its high purity and stability. This compound is relatively easy to synthesize and purify, making it an ideal candidate for use in various scientific studies. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use.
Orientations Futures
There are several potential future directions for research on 2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline. One of the significant areas of research is the development of new electronic devices, such as OLEDs, OFETs, and OPVs, using this compound as a charge transport material. Additionally, there is potential for research on the use of this compound in the development of new sensors and catalysts due to its unique electronic properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific fields. Its unique electronic properties make it an ideal candidate for use in the development of new electronic devices, sensors, and catalysts. Further research is needed to fully understand the mechanism of action of this compound and its potential benefits.
Méthodes De Synthèse
The synthesis of 2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline involves the reaction of 5-butyl-1,3,4-oxadiazole-2-carboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
Applications De Recherche Scientifique
2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline has been studied for its potential applications in various scientific fields. One of the significant applications is in the field of organic electronics, where this compound has shown promising results as a hole-transporting material in organic light-emitting diodes (OLEDs). Additionally, this compound has been studied for its potential use in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Propriétés
IUPAC Name |
2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-3-8-11-14-15-12(16-11)9-6-4-5-7-10(9)13/h4-7H,2-3,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKJLOXWCPORFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5369105.png)

![7-acetyl-3-(ethylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369121.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5369123.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5369134.png)
![4-{[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5369147.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5369159.png)
![1-[(1-methylpiperidin-2-yl)carbonyl]-4-(2-phenoxyethyl)piperidine-4-carboxylic acid](/img/structure/B5369167.png)
![2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5369174.png)
![1-[(4-methylphenoxy)acetyl]azocane](/img/structure/B5369187.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5369199.png)